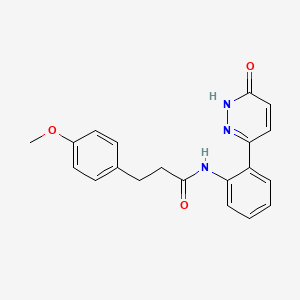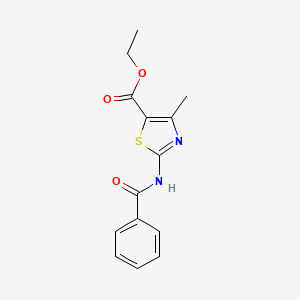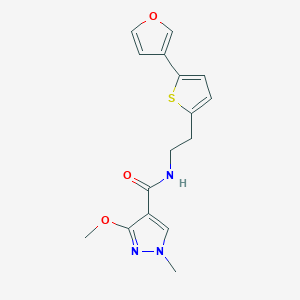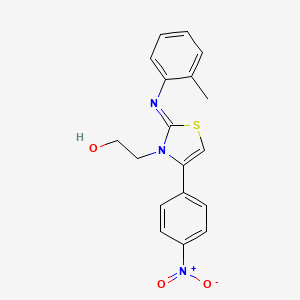
3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide, also known as MPDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide is not fully understood, but it is believed to act on several pathways in the body. 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes and protects cells from oxidative stress.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory and neuroprotective properties, 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has also been shown to improve glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide also has a high degree of purity and can be easily characterized using various analytical techniques. However, there are also limitations to using 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide. One area of interest is the development of 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide-based therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the use of 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide and its potential effects on other pathways in the body.
Synthesemethoden
The synthesis of 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide involves a multi-step process that requires advanced knowledge of organic chemistry. The starting materials for the synthesis include 4-methoxybenzaldehyde, 2-aminonicotinic acid, and 2-(6-oxo-1,6-dihydropyridazin-3-yl)aniline. These compounds are reacted in the presence of various reagents and solvents to yield the final product, 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study showed that 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has neuroprotective effects and can prevent neuronal cell death in a mouse model of Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-15-9-6-14(7-10-15)8-12-19(24)21-17-5-3-2-4-16(17)18-11-13-20(25)23-22-18/h2-7,9-11,13H,8,12H2,1H3,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMNHXPXQPEOEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71804964 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]acetic acid](/img/structure/B2677258.png)
![3-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2677259.png)



![2-[(4-Fluorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677267.png)


![2-(2-chloro-6-fluorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2677270.png)
![N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2677273.png)
![2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2677274.png)

![3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2677279.png)
![2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide](/img/structure/B2677281.png)